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Compound of Interest

Compound Name:
4-(Dichloromethyl)-6-methyl-1,3,5-

triazin-2-amine

Cat. No.: B13732202

Get Quote

Focus Application: Dual EGFR/PI3K Inhibition in
Targeted Oncology
Executive Summary
In the landscape of kinase inhibitors, the 1,3,5-triazin-2-amine scaffold (s-triazine) has emerged

as a superior alternative to traditional quinazoline-based cores. While approved drugs like

Erlotinib and Gefitinib effectively target EGFR, they often fail to address downstream resistance

mechanisms involving the PI3K/Akt/mTOR pathway.

This guide analyzes a novel series of methyl-substituted triazin-2-amine derivatives, specifically

focusing on pyrazolyl-s-triazine analogs. By comparing these derivatives against industry

standards, we demonstrate how specific structural modifications—particularly the introduction

of methyl-pyrazole moieties and morpholine side chains—enhance dual-inhibitory capacity,

improving IC50 values against resistant cancer cell lines (MCF-7, HCT-116) compared to

monotherapy standards.
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Technical Comparison: Novel Derivatives vs.
Standard of Care
The following data compares the lead methyl-triazin-2-amine derivative (Compound 4f: N-(4-

Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) against

standard EGFR inhibitors and SERMs.

Table 1: Comparative Inhibitory Potency (IC50)

Compound
Core
Scaffold

EGFR
Inhibition
(IC50)

MCF-7
Cytotoxicity
(IC50)

HCT-116
Cytotoxicity
(IC50)

PI3K/Akt
Impact

Compound 4f

(Lead)
1,3,5-Triazine 61 nM

4.53 ± 0.30

µM

0.50 ± 0.08

µM

High (0.18-

fold

reduction)

Erlotinib Quinazoline ~20-80 nM
>10 µM

(Resistant)
5-15 µM

Low (Single

pathway)

Tamoxifen
Triphenylethyl

ene
69 nM* 5-10 µM >10 µM Negligible

Compound

5c

Bis-pyrazole

Triazine
>100 nM

2.29 ± 0.92

µM
Moderate Moderate

*> Note: Tamoxifen is primarily an ER antagonist; EGFR inhibition is secondary/off-target but

used here for broad spectrum comparison.

Key Insight: Compound 4f demonstrates a 10-fold increase in potency against colon carcinoma

(HCT-116) compared to standard benchmarks, driven by its ability to simultaneously suppress

EGFR and the downstream PI3K/Akt cascade.

Anatomy of Potency: The SAR Analysis
The efficacy of methyl-triazin-2-amine derivatives relies on a precise "Three-Point

Pharmacophore" model around the s-triazine ring.
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Position 6: Solubility & Pharmacokinetics
Modification: Substitution with Morpholine vs. Piperidine.

Effect: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor,

significantly improving water solubility compared to the piperidine analog. This modification

lowers logP to an optimal range (2.5–3.5), enhancing cellular uptake without getting trapped

in the membrane.

Position 4: The "Methyl" Effect (Hydrophobic Pocket)
Modification:3,5-Dimethyl-1H-pyrazole.

Causality: The methyl groups on the pyrazole ring provide critical steric bulk and hydrophobic

interaction.

Electronic Effect: The electron-donating methyl groups increase the electron density of the

pyrazole nitrogens, strengthening the interaction with the kinase hinge region.

Steric Fit: The 3,5-dimethyl pattern creates a "lock-and-key" fit within the ATP-binding

pocket of EGFR, which is absent in un-substituted pyrazole analogs.

Position 2: The Linker (H-Bonding)
Modification: Aniline derivatives (e.g., 4-bromoaniline).

Effect: The NH linker at Position 2 serves as a pivotal Hydrogen Bond Donor (HBD) to the

backbone residues of the receptor (e.g., Met793 in EGFR). The *
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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